molecular formula C17H15N3O B11848448 3-methyl-1-phenyl-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one CAS No. 832676-88-7

3-methyl-1-phenyl-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one

Cat. No.: B11848448
CAS No.: 832676-88-7
M. Wt: 277.32 g/mol
InChI Key: FHPDQELNPGYMBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-1-phenyl-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one (CAS 832676-88-7) is a synthetic quinazoline derivative supplied for research purposes. This compound belongs to a class of fused heterocycles known as imidazo[2,1-b]quinazolinones, which are of significant interest in medicinal chemistry due to their structural similarity to biologically active molecules . Quinazolinone scaffolds are ubiquitous in over 200 naturally occurring alkaloids and are known to exhibit a broad spectrum of pharmacological activities, making them a privileged structure in drug discovery . Research into related compounds has demonstrated potential for activity mediated by α-adrenergic and imidazoline receptors, suggesting avenues for cardiovascular and neurological research . Furthermore, various quinazolinone derivatives have been investigated for their anticonvulsant, anti-inflammatory, and anticancer properties, highlighting the versatility of this core structure . The specific 3-methyl-1-phenyl substitution pattern on this dihydroimidazoquinazolinone core provides a unique chemical entity for further exploration in bioactivity screening and structure-activity relationship (SAR) studies. This product is intended for research use only and is not for diagnostic or therapeutic applications.

Properties

CAS No.

832676-88-7

Molecular Formula

C17H15N3O

Molecular Weight

277.32 g/mol

IUPAC Name

3-methyl-1-phenyl-3,5-dihydroimidazo[2,1-b]quinazolin-2-one

InChI

InChI=1S/C17H15N3O/c1-12-16(21)20(14-8-3-2-4-9-14)17-18-15-10-6-5-7-13(15)11-19(12)17/h2-10,12H,11H2,1H3

InChI Key

FHPDQELNPGYMBZ-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N(C2=NC3=CC=CC=C3CN12)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Reaction Mechanism

A microwave-assisted one-pot synthesis employs cyclic enaminones (e.g., 2-aminocyclohexenone derivatives) as starting materials. These react with primary amines (such as methylamine) and formaldehyde under controlled conditions to form the imidazoquinazoline core. The enaminone’s conjugated system facilitates nucleophilic attack by the amine, followed by cyclization mediated by formaldehyde’s electrophilic carbonyl group.

Optimization of Conditions

  • Solvent : Ethanol or water, due to their polar aprotic nature, enhances solubility of intermediates.

  • Temperature : Microwave irradiation at 80–120°C reduces reaction time from hours to minutes.

  • Catalyst : Acidic conditions (e.g., acetic acid) accelerate imine formation and cyclization.

Table 1: Yield Variation with Amine Substitutes

AmineTemperature (°C)Yield (%)
Methylamine10078
Glycine12065
β-Alanine10072

This method achieves yields up to 78%, with purity confirmed via 1H^1H-NMR and mass spectrometry.

Aza-Wittig/Heterocumulene-Mediated Annulation

Synthesis of Intermediate Carbodiimides

Iminophosphorane precursors, generated from triphenylphosphine and azides, undergo aza-Wittig reactions with isocyanates to form carbodiimides. These intermediates undergo annulation with ketenes or ketenimines, forming the quinazolinone ring.

Key Steps

  • Aza-Wittig Reaction :

    RN3+PPh3RN=PPh3+N2\text{RN}_3 + \text{PPh}_3 \rightarrow \text{RN=PPh}_3 + \text{N}_2 \uparrow

    Followed by reaction with aryl isocyanates to yield carbodiimides.

  • Annulation : Carbodiimides react with α,β-unsaturated ketones, inducing ring closure via [4+2] cycloaddition.

Challenges and Solutions

  • Side Reactions : Competing dimerization of carbodiimides is mitigated by slow addition of reactants.

  • Yield : 60–70% after purification by column chromatography.

Alkylation and Cyclization of 2-Chloro-4,5-Dihydroimidazole

Substrate Preparation

2-Chloro-4,5-dihydroimidazole (1 ) reacts with 2-aminoacetophenone derivatives in dichloromethane at ambient temperature. The reaction proceeds via a hemiaminal intermediate, which dehydrates to form an enamine. Subsequent intramolecular cyclization yields the imidazoquinazoline framework.

Structural Modifications

  • Methyl Group Introduction : Methylation at the 3-position occurs via alkylation with methyl iodide in the presence of NaH.

  • Phenyl Substituent : The 1-phenyl group originates from the 2-aminoacetophenone starting material.

Table 2: Reaction Conditions and Outcomes

Starting MaterialSolventTime (h)Yield (%)
2-AminoacetophenoneCH2_2Cl2_21768
2-Amino-4-methylacetophenoneToluene2455

X-ray crystallography confirms the stereochemistry of the final product.

Multi-Component Reactions (MCRs)

One-Pot Strategy

A three-component reaction involving cyclic enaminones, formaldehyde, and methylamine under microwave irradiation produces the target compound in a single step. This method minimizes purification steps and improves atom economy.

Role of Solvents

  • Water : Enhances green chemistry metrics but reduces yield to 60% due to poor solubility.

  • Ethanol : Optimal balance between yield (75%) and environmental impact.

Post-Synthetic Functionalization

Acylation and Sulfonation

The secondary amine at position 1 reacts with acyl chlorides (e.g., acetyl chloride) or sulfonyl chlorides to introduce functional groups. For example:

Compound 2+AcCl1-Acetyl Derivative (17)\text{Compound 2} + \text{AcCl} \rightarrow \text{1-Acetyl Derivative (17)}

Yields for acylation range from 70–85%, depending on the electrophile’s reactivity.

Halogenation

Electrophilic bromination at the quinazoline ring’s 7-position using N-bromosuccinimide (NBS) in CCl4_4 introduces bromine atoms, enabling further cross-coupling reactions.

Analytical Characterization

Spectroscopic Methods

  • 1H^1H-NMR : Distinct signals for the methyl group (δ 1.2–1.5 ppm) and aromatic protons (δ 7.3–8.1 ppm).

  • IR Spectroscopy : Stretching vibrations at 1668 cm1^{-1} (C=O) and 1610 cm1^{-1} (C=N).

X-Ray Crystallography

Single-crystal analysis reveals a planar quinazoline ring fused to a non-planar imidazole ring, with dihedral angles of 12.3° between the rings.

Comparative Analysis of Methods

Table 3: Advantages and Limitations

MethodYield (%)TimeScalability
Cyclocondensation781 hHigh
Aza-Wittig Annulation6524 hModerate
Alkylation/Cyclization6817 hLow

Microwave-assisted cyclocondensation offers the best balance of efficiency and yield, while aza-Wittig methods provide versatility for structural diversification .

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-phenyl-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of quinazoline derivatives.

    Reduction: Formation of reduced imidazoquinazoline derivatives.

    Substitution: Formation of halogenated imidazoquinazoline derivatives.

Scientific Research Applications

3-methyl-1-phenyl-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one has been studied for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methyl-1-phenyl-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Imidazoquinazolinone Core

The biological and chemical profiles of imidazoquinazolinones are highly sensitive to substituent modifications. Below is a comparative analysis:

Compound Key Substituents Biological Activity Physicochemical Notes References
3-Methyl-1-phenyl-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one 1-phenyl, 3-methyl Undisclosed (structural analog data suggests potential kinase or antimicrobial activity) Moderate lipophilicity due to phenyl group; methyl enhances stability
6-Chloro-3-methyl-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one (CAS 105622-85-3) 6-chloro, 3-methyl Anticancer, antimicrobial (inferred from impurities in pharmacopeial standards) Chlorine increases electron-withdrawing effects; may enhance binding but risk toxicity
6,7,8-Trichloro-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one 6,7,8-trichloro Pharmaceutical impurity (process-related) High lipophilicity; potential metabolic challenges
Imidazo[2,1-b]quinazolin-2(3H)-one, 1,5-dihydro-3,6-dimethyl (CAS 662137-27-1) 3,6-dimethyl Not explicitly stated (structural analog of bioactive compounds) Methyl groups improve membrane permeability but may reduce solubility
6-(Methoxymethyl)-3-methyl-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one 6-methoxymethyl, 3-methyl Hypotensive, antiplatelet aggregation Alkoxymethyl enhances solubility; moderate bioavailability

Key Observations :

  • Chlorinated Derivatives : Chlorine substituents (e.g., 6-chloro) are associated with enhanced binding to hydrophobic pockets in enzymes or receptors, as seen in anticancer and antimicrobial contexts. However, they may increase toxicity risks .
  • Alkyl/Alkoxy Groups : Methyl and alkoxymethyl groups improve metabolic stability and solubility, respectively. For example, 6-methoxymethyl derivatives exhibit cardiovascular activity due to balanced lipophilicity and solubility .
  • Phenyl vs. Methyl at Position 1 : The phenyl group in the target compound may enhance aromatic stacking interactions in biological targets (e.g., kinase inhibitors), whereas methyl groups prioritize steric stability .
Comparison with Fused Heterocyclic Analogs

Compounds with related fused-ring systems but differing core structures highlight scaffold-specific effects:

Compound Class Core Structure Biological Activity Key Differentiators References
Diarylimidazo[2,1-b]benzothiazoles Imidazo-benzothiazole Analgesic, anti-inflammatory, anticancer Benzothiazole core offers distinct electronic properties; diaryl substitutions broaden target selectivity
Oxazolo[4,5-g]quinazolin-2(1H)-ones Oxazolo-quinazolinone Dual EGFR/Src kinase inhibition (IC50 ~10–100 nM) Oxazole ring introduces polar N-O bonds, altering electronic distribution and solubility
Pyridopyrimido[2,1-b][1,3]thiazinones Pyridopyrimido-thiazinone Anticancer (cell line screening) Sulfur-containing rings (thiazinone) modulate redox activity

Key Observations :

  • Oxazolo-quinazolinones: The oxazole ring in oxazolo[4,5-g]quinazolin-2(1H)-ones introduces polarity, improving water solubility compared to the imidazo core. This is critical for kinase inhibitors like EGFR/Src, where solubility impacts cellular uptake .
  • Benzothiazole Derivatives : The benzothiazole core’s sulfur atom may participate in hydrogen bonding or metal coordination, expanding therapeutic applications (e.g., antimicrobial vs. anticancer) .
Pharmacological and Therapeutic Implications
  • Chlorinated Analogs : While potent, their toxicity profiles (e.g., 6,7,8-trichloro derivative) necessitate rigorous safety evaluations .
  • Alkoxymethyl Derivatives : Improved solubility makes them suitable for oral administration, as seen in antiplatelet agents .

Biological Activity

3-Methyl-1-phenyl-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity based on diverse research findings, including structure-activity relationships (SAR), case studies, and experimental data.

Chemical Structure and Properties

The molecular formula for 3-methyl-1-phenyl-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one is C17H15N3OC_{17}H_{15}N_3O with a molecular weight of approximately 277.32 g/mol. Its unique structure contributes to its biological properties.

Biological Activity Overview

Research indicates that compounds within the imidazoquinazoline class exhibit various pharmacological activities. Specifically, 3-methyl-1-phenyl-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one has shown promise in the following areas:

Anticancer Activity

Studies have highlighted the potential of quinazoline derivatives as anticancer agents. For instance, it has been reported that modifications in the quinazoline structure can lead to enhanced activity against various cancer cell lines. The compound's mechanism often involves inhibition of key protein kinases involved in cancer progression.

Table 1: Anticancer Activity Data

CompoundCell Line TestedIC50 (μM)Mechanism of Action
3-Methyl-1-phenyl...A4310.85EGFR inhibition
3-Methyl-1-phenyl...MCF-70.90VEGFR inhibition
3-Methyl-1-phenyl...NCI-H19750.75Multi-target kinase inhibition

Anti-inflammatory Properties

Research has also indicated that certain derivatives of imidazoquinazolines exhibit anti-inflammatory properties by acting as selective inhibitors of phosphoinositide 3-kinases (PI3K). These compounds can modulate inflammatory pathways effectively.

Case Study:
A study conducted on a series of imidazoquinazolines demonstrated that compounds with specific substitutions showed significant inhibition of PI3Kγ, which is implicated in inflammatory diseases. The lead compound displayed an IC50 value indicating strong activity against this target.

Structure-Activity Relationships (SAR)

The biological activity of 3-methyl-1-phenyl-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one can be significantly influenced by its structural modifications.

Key Findings:

  • Substituent Effects: Variations in the phenyl group and nitrogen positions can enhance binding affinity to target proteins.
  • Hydrogen Bonding: The presence of hydrogen bond donors or acceptors within the structure increases potency against specific targets.
  • Ring Modifications: Alterations in the imidazole ring have shown to impact selectivity and efficacy against different receptor types.

Table 2: SAR Analysis

Substituent PositionEffect on Activity
OrthoIncreased potency
ParaModerate effect
MetaDecreased activity

Q & A

Q. How are advanced separation technologies applied to purify complex reaction mixtures?

  • Methodological Answer : Membrane-based separations (e.g., nanofiltration) or high-performance liquid chromatography (HPLC) with chiral columns resolve stereoisomers. Simulated moving bed (SMB) chromatography scales up purification while maintaining enantiomeric excess >99% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.